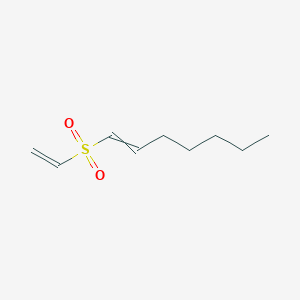
1-(Ethenesulfonyl)hept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethenesulfonyl)hept-1-ene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a sulfonyl group attached to an ethene moiety, which is further connected to a heptene chain
準備方法
The synthesis of 1-(Ethenesulfonyl)hept-1-ene typically involves the reaction of hept-1-ene with ethenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove impurities and obtain a high-purity product.
化学反応の分析
1-(Ethenesulfonyl)hept-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the hept-1-ene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles. For example, the addition of bromine to this compound results in the formation of dibromo derivatives.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can convert the sulfonyl group to a sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition of hydrogen bromide to this compound yields 1-bromo-1-(ethenesulfonyl)heptane.
科学的研究の応用
1-(Ethenesulfonyl)hept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific pharmacological profiles.
Industry: The compound is used in the production of polymers and other materials with desirable properties, such as enhanced stability and resistance to degradation.
作用機序
The mechanism of action of 1-(Ethenesulfonyl)hept-1-ene involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond in the hept-1-ene moiety allows for interactions with other molecules through addition reactions, further influencing its biological and chemical effects.
類似化合物との比較
1-(Ethenesulfonyl)hept-1-ene can be compared with other similar compounds, such as:
Hept-1-ene: A simple alkene with a similar carbon chain but lacking the sulfonyl group. It is less reactive and has different applications.
Ethenesulfonyl chloride: A sulfonyl chloride derivative used in the synthesis of sulfonyl compounds. It is more reactive and used as a reagent in organic synthesis.
1-(Ethenesulfonyl)hex-1-ene: A compound with a shorter carbon chain, which may exhibit different reactivity and properties compared to this compound.
The uniqueness of this compound lies in its combination of a sulfonyl group and a heptene chain, providing a balance of reactivity and stability that is valuable in various applications.
特性
CAS番号 |
595557-04-3 |
|---|---|
分子式 |
C9H16O2S |
分子量 |
188.29 g/mol |
IUPAC名 |
1-ethenylsulfonylhept-1-ene |
InChI |
InChI=1S/C9H16O2S/c1-3-5-6-7-8-9-12(10,11)4-2/h4,8-9H,2-3,5-7H2,1H3 |
InChIキー |
MQXKRJXYKDEXTI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CS(=O)(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


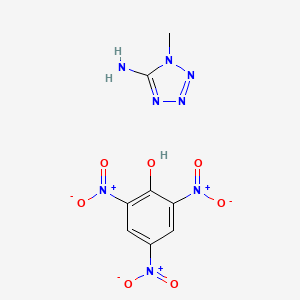
![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)
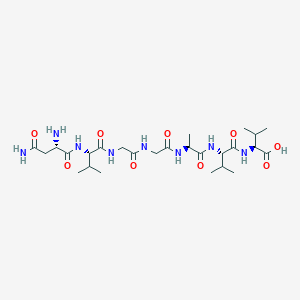
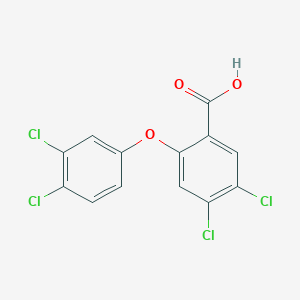

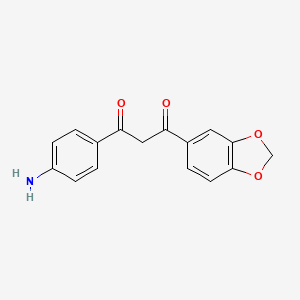

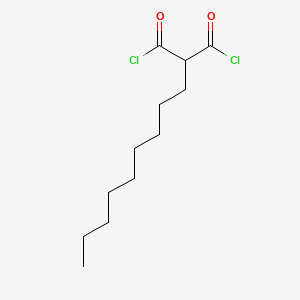
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)
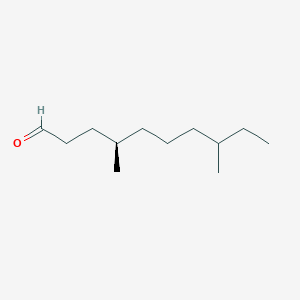
![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)
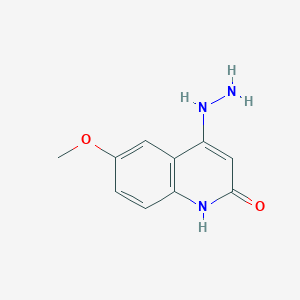
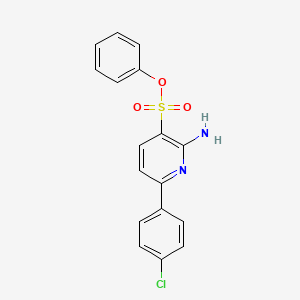
![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
